6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Description
Properties
CAS No. |
51596-07-7 |
|---|---|
Molecular Formula |
C9H12N4O |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
6-ethyl-2,5-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C9H12N4O/c1-4-7-5(2)10-9-11-6(3)12-13(9)8(7)14/h4H2,1-3H3,(H,10,11,12) |
InChI Key |
NBSRPSNFYPBKIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2N=C(NN2C1=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields .
Industrial Production Methods
the principles of green chemistry, such as the use of microwave irradiation and catalyst-free conditions, are likely to be applied to scale up the synthesis process .
Chemical Reactions Analysis
Condensation of Precursors
A primary method involves the condensation of triazole and pyrimidine precursors containing complementary functional groups. This multi-step process typically includes the reaction of carbonyl compounds (e.g., ketones, aldehydes) with amine derivatives to form the fused triazolopyrimidine core. Key reagents and conditions may vary, but the general principle involves cyclization under controlled conditions to achieve the desired ring system.
Coupling Reactions
Coupling reactions are employed to introduce substituents or functional groups. For example, carbonyl chloride derivatives react with amines or alcohols to form amides or esters, respectively. This method is highlighted in the synthesis of related triazolopyrimidines, where intermediates like 5-methyl-7-phenyl- triazolo[1,5-a]pyrimidine-2-carbonyl chloride undergo coupling with appropriate reagents .
Key Chemical Reactivity
The compound exhibits diverse reactivity due to its fused heterocyclic structure and substituents:
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Oxidation | Potassium permanganate | Introduction of oxidized functional groups |
| Reduction | Sodium borohydride | Reduction of carbonyl groups to alcohols |
| Substitution | Halogenated derivatives | Replacement of hydrogen with halogens |
| Heterocyclization | Aldehydes, amines | Formation of fused ring systems |
Oxidation and Reduction
The compound’s carbonyl group (at position 7) is susceptible to oxidation and reduction . For instance, potassium permanganate may oxidize adjacent functionalities, while sodium borohydride selectively reduces carbonyls to hydroxyl groups.
Substitution Reactions
Halogenated derivatives can participate in nucleophilic aromatic substitution , particularly at positions adjacent to electron-withdrawing groups. This reactivity is influenced by the ethyl and methyl substituents, which modulate electron density across the aromatic system.
Heterocyclization
The fused triazole-pyrimidine core enables heterocyclization with aldehydes and amines, forming extended ring systems. For example, aldehyde precursors undergo Knoevenagel condensation with barbituric acid derivatives, followed by Michael addition and cyclization to yield more complex structures .
Coupling Reactions
The reaction of carbonyl chlorides (e.g., 30 or 31 ) with amines or alcohols proceeds via nucleophilic acyl substitution, forming amides or esters. This step is critical for introducing substituents at the 2-position of the triazolopyrimidine core .
Scientific Research Applications
6-Ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways. By inhibiting these enzymes, the compound can modulate biological processes and exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of 6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one are best understood through comparison with structurally related analogs. Key examples include:
Antiviral Triazolopyrimidinones
- Key Insight: The COVID-19 lead compounds exhibit superior binding affinity to SARS-CoV-2 Mpro compared to existing protease inhibitors (e.g., Lopinavir), attributed to their triazolopyrimidinone core and optimized substituents . However, 6-ethyl-2,5-dimethyl lacks direct antiviral data, suggesting its substituents (ethyl/methyl) may prioritize stability over target specificity.
Anticancer and MDR Modulators
| Compound Name/Structure | Substituents | Key Activity | Findings | Reference |
|---|---|---|---|---|
| WS-10 (Non-toxic derivative) | Unspecified | ABCB1-mediated MDR modulation | Low toxicity; enhances chemotherapy |
- Key Insight: WS-10 demonstrates that minor modifications to the triazolopyrimidinone scaffold can reduce toxicity while retaining bioactivity. The ethyl/methyl groups in 6-ethyl-2,5-dimethyl may similarly enhance pharmacokinetic profiles.
Herbicidal and Anti-inflammatory Derivatives
- Key Insight : Substituent polarity and electronegativity (e.g., sulfonamide, nitro groups) critically determine activity. The hydrophobic ethyl/methyl groups in 6-ethyl-2,5-dimethyl may limit solubility but improve membrane permeability.
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., nitro, chloromethyl) : Improve binding to enzymatic targets (e.g., SARS-CoV-2 Mpro) by increasing electrophilicity .
Thermodynamic and Kinetic Properties
While electrochemical data for 6-ethyl-2,5-dimethyl is unavailable, analogs like S1-TP exhibit reversible redox behavior on carbon graphite electrodes, suggesting tunable electron-transfer properties for drug delivery .
Biological Activity
6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound belonging to the triazolopyrimidine family. Its unique structure features a triazole ring fused to a pyrimidine ring, which contributes to its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C9H12N4O
- Molecular Weight : 192.22 g/mol
- CAS Number : 51596-07-7
| Property | Value |
|---|---|
| Molecular Formula | C9H12N4O |
| Molecular Weight | 192.22 g/mol |
| IUPAC Name | 6-ethyl-2,5-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
| InChI Key | NBSRPSNFYPBKIX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various signaling pathways. Notably, it has been shown to inhibit Janus kinases (JAK1 and JAK2), which are crucial in mediating inflammatory responses and hematopoiesis. By inhibiting these enzymes, the compound can modulate cellular processes and potentially exert anti-inflammatory and anticancer effects .
Antimicrobial Activity
Research indicates that compounds within the triazolopyrimidine family exhibit antimicrobial properties. In studies involving various microbial strains, derivatives of this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies suggest that modifications to the compound can enhance its antimicrobial efficacy .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. For instance:
- Cytotoxicity Assays : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and Bel-7402 (liver cancer). The compound's efficacy was compared to standard chemotherapeutics like cisplatin .
Anti-inflammatory Effects
The inhibition of JAK enzymes by this compound suggests potential anti-inflammatory applications. Inflammation is a key factor in numerous diseases including rheumatoid arthritis and certain cancers. Preclinical models have shown that treatment with this compound can reduce markers of inflammation .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of this compound for their biological activities. Researchers modified the structure to enhance solubility and bioavailability. The most promising derivatives demonstrated improved anticancer activity compared to the parent compound .
Q & A
Q. What are the standard synthetic protocols for 6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one?
The synthesis typically involves multi-step heterocyclic ring formation. A common approach includes cyclization of precursors (e.g., substituted pyrazoles or triazoles) under catalytic conditions. For example, optimized protocols using catalysts like TMDP (tetramethylenediamine-phosphoric acid) in a water-ethanol solvent system (1:1 v/v) have achieved yields >70% for analogous triazolopyrimidines. Key steps include:
Q. What analytical techniques are recommended for structural characterization?
- NMR Spectroscopy : and NMR (400 MHz) to confirm substituent positions and ring structure. For example, methyl groups typically appear as singlets at δ 2.1–2.5 ppm, while ethyl groups show triplet/multiplet patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Elemental Analysis : Microanalytical data (C, H, N) should align with theoretical values within ±0.4% .
Q. How can solubility and stability be optimized for in vitro studies?
- Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers, employ co-solvents (e.g., 10% PEG-400) or cyclodextrin-based formulations.
- Stability : Store lyophilized compounds at −20°C under inert gas. Monitor degradation via HPLC under varying pH and temperature conditions .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies?
- Experimental Design : Standardize assays (e.g., cell lines, incubation times, and solvent controls). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or inoculum sizes.
- Data Normalization : Use internal controls (e.g., reference drugs like ciprofloxacin) and dose-response curves to quantify potency (IC/EC).
- Mechanistic Studies : Pair phenotypic assays with target-specific analyses (e.g., enzyme inhibition kinetics or receptor-binding assays) to validate modes of action .
Q. What strategies mitigate side reactions during functionalization of the triazolopyrimidine core?
- Regioselectivity Control : Use directing groups (e.g., amino or carboxylate) to guide substitutions at C-6 or C-7 positions.
- Catalytic Optimization : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) minimizes byproducts in triazole ring modifications.
- In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and isolate intermediates before side reactions dominate .
Q. How to design experiments for studying structure-activity relationships (SAR) in this compound class?
- Scaffold Diversification : Synthesize derivatives with systematic variations (e.g., halogenation at C-5, alkyl chain elongation at C-6).
- Computational Modeling : Use DFT calculations or molecular docking to predict binding affinities toward targets like kinases or microbial enzymes.
- Biological Profiling : Test derivatives in parallel assays (e.g., cytotoxicity, enzyme inhibition) to correlate substituent effects with activity .
Q. What methodologies validate the environmental impact of this compound in ecotoxicological studies?
- Fate Analysis : Use LC-MS/MS to quantify persistence in water/soil under simulated environmental conditions (pH 5–9, UV exposure).
- Toxicity Assays : Perform acute/chronic toxicity tests on model organisms (e.g., Daphnia magna or Danio rerio) using OECD guidelines.
- Metabolite Identification : Characterize degradation products via HRMS and assess their bioactivity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
